molecular formula C15H16ClN3O3S B2763749 Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-89-1

Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2763749
CAS No.: 946236-89-1
M. Wt: 353.82
InChI Key: XEVLYGXROPVKFD-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring, a chloro-substituted phenyl group, and a carbamate ester, making it a molecule of interest for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-methylaniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with thioamide under specific conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Uniqueness

Ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamate ester and the thiazole ring makes it particularly interesting for medicinal chemistry applications, as it can interact with a wide range of biological targets .

Properties

IUPAC Name

ethyl N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-3-22-15(21)19-14-18-11(8-23-14)7-13(20)17-10-5-4-9(2)12(16)6-10/h4-6,8H,3,7H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVLYGXROPVKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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